molecular formula C17H24N4OS B2370045 4-[1,6-bis(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbonyl]thiomorpholine CAS No. 1211410-24-0

4-[1,6-bis(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbonyl]thiomorpholine

Cat. No.: B2370045
CAS No.: 1211410-24-0
M. Wt: 332.47
InChI Key: QPEIKQLIDSCBJE-UHFFFAOYSA-N
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Description

4-[1,6-bis(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbonyl]thiomorpholine is a complex organic compound with the molecular formula C17H24N4OS . This compound is notable for its unique structure, which includes a pyrazolo[3,4-b]pyridine core, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1,6-bis(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbonyl]thiomorpholine typically involves multi-step organic synthesisThe reaction conditions often require the use of catalysts and specific reagents to ensure the correct formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that allow for large-scale production. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[1,6-bis(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbonyl]thiomorpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products with different functional groups .

Mechanism of Action

The mechanism of action of 4-[1,6-bis(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbonyl]thiomorpholine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Properties

IUPAC Name

[1,6-di(propan-2-yl)pyrazolo[3,4-b]pyridin-4-yl]-thiomorpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4OS/c1-11(2)15-9-13(17(22)20-5-7-23-8-6-20)14-10-18-21(12(3)4)16(14)19-15/h9-12H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPEIKQLIDSCBJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(C=NN2C(C)C)C(=C1)C(=O)N3CCSCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211410-24-0
Record name 4-[1,6-bis(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbonyl]thiomorpholine
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